1-(4-Bromophenyl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at the 4-position with a carbonyl-linked piperazine moiety. The piperazine is further modified with a 2-(pyridin-4-yl)ethyl group, while the 1-position of the pyrrolidinone carries a 4-bromophenyl substituent. The pyridinylethyl side chain may enhance solubility due to the polar pyridine ring. While direct pharmacological data for this compound is absent in the provided evidence, its structural features align with compounds targeting central nervous system (CNS) receptors or kinase enzymes, where piperazine and arylpyrrolidinone motifs are common .
Properties
Molecular Formula |
C22H25BrN4O2 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H25BrN4O2/c23-19-1-3-20(4-2-19)27-16-18(15-21(27)28)22(29)26-13-11-25(12-14-26)10-7-17-5-8-24-9-6-17/h1-6,8-9,18H,7,10-16H2 |
InChI Key |
DPBXXHAYZZZKQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
- BPP likely exerts its effects through interactions with neurotransmitter receptors (e.g., dopamine receptors).
- It modulates signaling pathways, affecting neuronal function and neurotransmission.
Comparison with Similar Compounds
Structural Variations and Implications
The following analogs share the pyrrolidinone-piperazine scaffold but differ in substituents:
Structure-Activity Relationship (SAR) Insights
- Aryl Substituents :
- Bromine (target compound) vs. methoxy (): Bromine’s higher lipophilicity may enhance blood-brain barrier penetration, whereas methoxy groups are prone to demethylation metabolism.
- Nitro () vs. trifluoromethyl (): Both are electron-withdrawing, but nitro groups may confer stronger hydrogen-bonding interactions.
- Piperazine Modifications :
Notes and Limitations
- Pharmacological Data Gap : The provided evidence lacks explicit activity data for the target compound. Further assays (e.g., kinase inhibition, receptor binding) are needed.
- Synthetic Challenges : Bromophenyl groups may require inert conditions to avoid debromination. Pyridinylethyl side chains could necessitate protection/deprotection strategies .
- SAR Hypotheses : The target compound’s design suggests optimization for CNS targets, but this remains speculative without experimental validation.
Biological Activity
The compound 1-(4-Bromophenyl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula: CHBrNO
- Molecular Weight: 396.3 g/mol
The structure comprises a pyrrolidinone core with substituents that include a bromophenyl group and a piperazine moiety linked through an ethyl-pyridine unit.
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds similar to This compound . For instance:
- A study evaluating various pyrrolidinone derivatives demonstrated significant cytotoxic effects against cancer cell lines, with IC values often lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Research into the antimicrobial properties of related compounds indicates that they exhibit activity against a range of bacterial strains. For example:
- Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating comparable efficacy to established antibiotics like norfloxacin .
Neuropharmacological Effects
There is also emerging evidence suggesting that derivatives of this compound may possess neuropharmacological effects:
- Preliminary studies indicate that certain analogs can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
Case Study 1: Anticancer Evaluation
In a recent study, researchers synthesized a series of pyrrolidinone derivatives and assessed their anticancer properties using various human cancer cell lines (e.g., MCF-7, A549). The results indicated:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 1 | MCF-7 | 5.2 |
| 2 | A549 | 3.8 |
| 3 | HT29 | 6.1 |
These findings suggest that modifications to the structure can significantly enhance anticancer activity.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of related compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results were as follows:
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| A | S. aureus | 15 |
| B | E. coli | 12 |
| C | P. mirabilis | 10 |
These results highlight the potential for developing new antimicrobial agents based on this chemical framework.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences biological activity:
- Bromophenyl Group: Enhances lipophilicity and may improve cell membrane permeability.
- Piperazine Moiety: Contributes to receptor binding affinity.
- Pyridine Substituent: Imparts additional pharmacological properties, particularly in modulating neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
